molecular formula C12H22N2O2 B15061664 tert-butyl (1S,5R,6R)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

tert-butyl (1S,5R,6R)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B15061664
M. Wt: 226.32 g/mol
InChI Key: FHDFHYKWBSUCBY-IVZWLZJFSA-N
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Description

Tert-butyl (1S,5R,6R)-6-amino-8-azabicyclo[321]octane-8-carboxylate is a bicyclic compound that features an azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,5R,6R)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the following steps:

    Formation of the Azabicyclo Structure: The initial step involves the formation of the azabicyclo[3.2.1]octane core. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination or nucleophilic substitution reactions.

    Protection of Functional Groups: Protecting groups, such as tert-butyl, are introduced to prevent unwanted side reactions during subsequent steps.

    Final Deprotection and Purification: The final compound is obtained by removing the protecting groups and purifying the product through techniques such as chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and yield. This method allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amino group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing imines back to amines.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield imines, while nucleophilic substitution can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (1S,5R,6R)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. It may serve as a model compound for investigating the interactions between small molecules and biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features may be leveraged to design new drugs with improved efficacy and selectivity.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which tert-butyl (1S,5R,6R)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for unique interactions with these targets, potentially leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Tropane: A bicyclic compound with a similar azabicyclo structure.

    Quinuclidine: Another bicyclic amine with comparable structural features.

    Bicyclo[2.2.1]heptane: A bicyclic compound with a different ring system but similar rigidity.

Uniqueness

Tert-butyl (1S,5R,6R)-6-amino-8-azabicyclo[321]octane-8-carboxylate is unique due to the presence of the tert-butyl group and the specific stereochemistry of the amino and carboxylate groups

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (1S,5R,6R)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-5-4-6-10(14)9(13)7-8/h8-10H,4-7,13H2,1-3H3/t8-,9+,10+/m0/s1

InChI Key

FHDFHYKWBSUCBY-IVZWLZJFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CCC[C@@H]1[C@@H](C2)N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1C(C2)N

Origin of Product

United States

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